N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with various functional groups, including methoxy, fluoro, and pyrrole moieties. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxamide group, followed by subsequent functional group modifications to add the methoxy, fluoro, and pyrrole groups.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Advanced techniques such as flow chemistry and continuous processing are employed to ensure consistent quality and yield. These methods also help in minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Introduction of various functional groups.
Nucleophilic Addition: Formation of new carbon-carbon bonds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways . It may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)thiophene-2-carboxamide
N-(3,4-dimethoxyphenyl)-4-(3-chlorophenyl)thiophene-2-carboxamide
N-(3,4-dimethoxyphenyl)-4-(3-bromophenyl)thiophene-2-carboxamide
Uniqueness: This compound stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the fluoro and pyrrole groups, in particular, adds to its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-28-19-9-8-17(13-20(19)29-2)25-23(27)22-21(26-10-3-4-11-26)18(14-30-22)15-6-5-7-16(24)12-15/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXJBINPLIHUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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